1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopropyl group, and a sulfonyl chloride moiety
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form (4-chlorophenyl)methanesulfonyl chloride . This intermediate is then reacted with cyclopropylamine and piperidine-4-carboxylic acid under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity underlies its potential as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
(4-Chlorophenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.
Cyclopropylamine: Another key intermediate used in the synthesis.
Piperidine-4-carboxylic acid: A structural analog with similar reactivity.
Uniqueness: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, a cyclopropyl group, and a sulfonyl chloride moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-cyclopropylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-14-3-1-12(2-4-14)11-23(21,22)19-9-7-13(8-10-19)16(20)18-15-5-6-15/h1-4,13,15H,5-11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCOLVMPUQPHEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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